2-(Aminomethyl)-4-(cyclohexylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-(cyclohexylmethyl)phenol is an organic compound that features a phenol group substituted with an aminomethyl group and a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(cyclohexylmethyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol, which is then subjected to a series of reactions to introduce the aminomethyl and cyclohexylmethyl groups.
Aminomethylation: The phenol undergoes aminomethylation using formaldehyde and ammonia or a primary amine under acidic conditions. This reaction introduces the aminomethyl group at the ortho or para position relative to the hydroxyl group.
Cyclohexylmethylation: The intermediate product is then subjected to Friedel-Crafts alkylation using cyclohexylmethyl chloride and a Lewis acid catalyst such as aluminum chloride. This step introduces the cyclohexylmethyl group at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The aminomethyl group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol ring is further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Scientific Research Applications
2-(Aminomethyl)-4-(cyclohexylmethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-(cyclohexylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and other interactions with active sites of enzymes, while the aminomethyl and cyclohexylmethyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate enzyme activity and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Lacks the cyclohexylmethyl group, making it less hydrophobic and potentially less bioactive.
4-(Cyclohexylmethyl)phenol: Lacks the aminomethyl group, which may reduce its ability to interact with certain enzymes and receptors.
2-(Aminomethyl)-4-(methyl)phenol: Contains a methyl group instead of a cyclohexylmethyl group, which may alter its hydrophobicity and binding properties.
Uniqueness
2-(Aminomethyl)-4-(cyclohexylmethyl)phenol is unique due to the presence of both the aminomethyl and cyclohexylmethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s ability to interact with a wide range of molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(aminomethyl)-4-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C14H21NO/c15-10-13-9-12(6-7-14(13)16)8-11-4-2-1-3-5-11/h6-7,9,11,16H,1-5,8,10,15H2 |
InChI Key |
WIGVUZPQFKRUGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=C(C=C2)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.